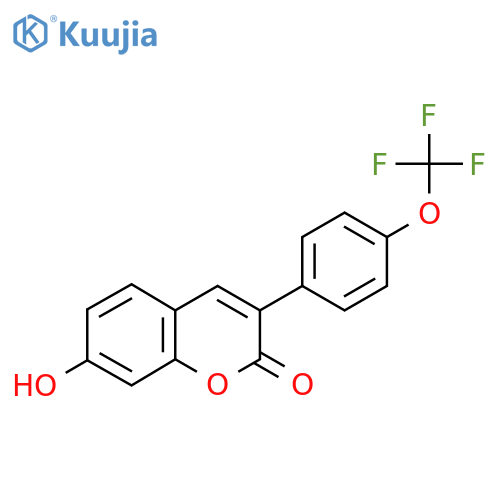

Cas no 951991-55-2 (7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one)

951991-55-2 structure

商品名:7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one

CAS番号:951991-55-2

MF:C16H9F3O4

メガワット:322.235475301743

MDL:MFCD09856170

CID:4722871

PubChem ID:17600803

7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one

- STL303259

- 2H-1-benzopyran-2-one, 7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-

- 7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one

-

- MDL: MFCD09856170

- インチ: 1S/C16H9F3O4/c17-16(18,19)23-12-5-2-9(3-6-12)13-7-10-1-4-11(20)8-14(10)22-15(13)21/h1-8,20H

- InChIKey: REVYWRKLEWXJDD-UHFFFAOYSA-N

- ほほえんだ: FC(OC1C=CC(=CC=1)C1C(=O)OC2C=C(C=CC=2C=1)O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 2

- 複雑さ: 480

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 55.8

7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB417082-1 g |

7-Hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one; . |

951991-55-2 | 1 g |

€172.20 | 2023-07-19 | ||

| TRC | H135880-1000mg |

7-Hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one |

951991-55-2 | 1g |

$ 315.00 | 2022-06-04 | ||

| abcr | AB417082-1g |

7-Hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one; . |

951991-55-2 | 1g |

€173.00 | 2025-02-20 | ||

| TRC | H135880-500mg |

7-Hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one |

951991-55-2 | 500mg |

$ 195.00 | 2022-06-04 | ||

| TRC | H135880-2000mg |

7-Hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one |

951991-55-2 | 2g |

$ 505.00 | 2022-06-04 | ||

| Enamine | EN300-303117-0.5g |

7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one |

951991-55-2 | 0.5g |

$310.0 | 2023-09-06 | ||

| Enamine | EN300-303117-10.0g |

7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one |

951991-55-2 | 10.0g |

$1778.0 | 2023-02-25 | ||

| Enamine | EN300-303117-10g |

7-hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one |

951991-55-2 | 10g |

$1778.0 | 2023-09-06 | ||

| abcr | AB417082-500mg |

7-Hydroxy-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-2-one; . |

951991-55-2 | 500mg |

€157.00 | 2025-02-20 | ||

| Ambeed | A776729-1g |

7-HYdroxy-3-[4-(trifluoromethoxy)phenyl]-2h-chromen-2-one |

951991-55-2 | 95% | 1g |

$108.0 | 2024-08-02 |

7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

951991-55-2 (7-Hydroxy-3-4-(trifluoromethoxy)phenyl-2H-chromen-2-one) 関連製品

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2279938-29-1(Alkyne-SS-COOH)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬